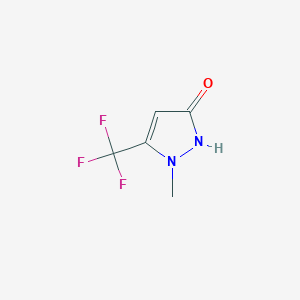

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Description

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-10-3(5(6,7)8)2-4(11)9-10/h2H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHXHKNBIGEWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369289 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119022-51-4 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, a fluorinated heterocyclic compound with significant potential in medicinal and agrochemical research. This document delves into its chemical identity, synthesis, physical and chemical properties, and applications, with a particular focus on its relationship with its more commonly referenced isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Introduction: The Importance of Regioisomerism

The nomenclature of substituted pyrazoles can be complex, and in the case of 1-methyl-(trifluoromethyl)-1H-pyrazol-ol, two key regioisomers exist: this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. It is crucial to distinguish between these two, as their chemical and biological properties can differ. The CAS number 122431-37-2 is predominantly assigned to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .[1] Its isomer, the focus of this guide, is often formed as a byproduct in the synthesis of the former.[2][3]

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4] The pyrazole scaffold is also a privileged structure, appearing in numerous pharmaceuticals and agrochemicals.[5][6] The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel bioactive compounds.[7]

Physicochemical Properties and Identification

Detailed experimental data for this compound is not as widely available as for its 3-CF3 isomer. However, based on the general properties of such compounds and data for the related isomer, the following can be inferred. For comparative purposes, the properties of the 3-CF3 isomer (CAS 122431-37-2) are provided in the table below.

| Property | Value (for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) | References |

| CAS Number | 122431-37-2 | [1] |

| Molecular Formula | C5H5F3N2O | [1] |

| Molecular Weight | 166.10 g/mol | [8] |

| Appearance | Light yellow crystalline powder or needles | [9] |

| Melting Point | 177-179 °C | [5][9] |

| Boiling Point | 224.4 °C at 760 mmHg | [5][10] |

| Density | 1.423 g/cm³ | [9] |

| Solubility | Data not widely available | |

| pKa | Data not widely available |

Synthesis and Regioselective Control

The synthesis of trifluoromethyl-substituted pyrazoles typically involves the condensation of a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine.[2][11] This reaction can lead to a mixture of the 3-CF3 and 5-CF3 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

The general synthetic pathway is illustrated below:

Caption: General synthesis of pyrazole isomers.

Experimental Protocol: Acid-Catalyzed Synthesis

The following protocol is adapted from patented methods aimed at maximizing the yield of the 3-CF3 isomer, but it also produces the 5-CF3 isomer.[2]

-

Reaction Setup: A stirred glass reactor is charged with ethyl 4,4,4-trifluoroacetoacetate and an acid catalyst (e.g., sulfuric acid, acetic acid).

-

Temperature Control: The mixture is heated to a specific temperature, typically between 85-95°C.

-

Reagent Addition: An aqueous solution of methylhydrazine is added dropwise over a period of 30 minutes to 2 hours, maintaining the reaction temperature.

-

Reaction Progression: The reaction mixture is stirred for an additional 2 hours at the set temperature.

-

Workup and Isolation: Water is added, and a distillation is performed to remove volatile byproducts. The mixture is then cooled to induce crystallization.

-

Purification: The crystallized product, a mixture of isomers, is collected by filtration, washed with water, and dried. Separation of the isomers can be achieved through techniques like fractional crystallization or chromatography.

Controlling the regioselectivity is a key challenge. Research has shown that reaction conditions such as the type of acid catalyst, solvent, and temperature can influence the ratio of the two isomers.[2] For instance, some methods report achieving a selectivity of over 99:1 in favor of the 3-CF3 isomer.[2]

Applications and Research Interest

While the 3-CF3 isomer is a known intermediate in the production of herbicides like pyroxasulfone, the specific applications of the 5-CF3 isomer are less documented but hold significant potential.[7][11]

-

Pharmaceutical Scaffolding: As a fluorinated pyrazole, this compound is an attractive starting material for the synthesis of new drug candidates. The pyrazole nucleus is associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][6]

-

Agrochemical Development: The trifluoromethyl-pyrazole motif is a common feature in modern pesticides. This compound can be used to create novel fungicides and insecticides.[5][12]

-

Materials Science: Substituted pyrazoles can act as ligands in coordination chemistry and have potential applications in the development of functional materials.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the 3-CF3 isomer, the following precautions should be taken.[8]

-

Hazard Classification: The 3-CF3 isomer is classified as toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound represents a valuable, albeit less-studied, building block in synthetic chemistry. Its utility is intrinsically linked to its regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. A thorough understanding of the synthetic pathways that produce these isomers and the methods for their separation is essential for researchers looking to leverage their unique properties. As the demand for novel fluorinated compounds in drug discovery and agrochemicals continues to grow, it is likely that the chemistry and applications of this compound will be further explored, revealing new opportunities for innovation.

References

-

Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(52), 32883-32895. Available at: [Link]

-

MOLBASE. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2. Retrieved from [Link]

- Google Patents. (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

MySkinRecipes. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

Quzhou Kaiwo Chemical Co.,Ltd. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

European Patent Office. (2016). EP3317254B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

Chempedia. (2025). Leveraging 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Pharmaceutical Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazol-5-ol, 2,4-dichlorobenzenesulfonate. Retrieved from [Link]

-

Chemsrc. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

Sources

- 1. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]

- 6. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 7. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]

- 8. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol|122431-37-2 - MOLBASE Encyclopedia [m.molbase.com]

- 10. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 122431-37-2 - Quzhou Kaiwo Chemical Co.,Ltd. [kaiwochemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Hydroxypyrazoles

Introduction and Strategic Importance

From the perspective of a Senior Application Scientist, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a molecule of significant industrial and academic interest. Its value lies not just in its function as a versatile building block but in the unique combination of its structural features: a pyrazole core, a stabilizing N-methyl group, an acidic hydroxyl group, and a lipophilicity- and metabolism-modulating trifluoromethyl (CF₃) group[2]. This combination makes it a privileged scaffold, particularly as a key intermediate for advanced herbicides like Pyroxasulfone and in the development of novel kinase inhibitors for pharmaceutical applications[1][2].

A crucial physicochemical aspect of this molecule is its existence in a tautomeric equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazol-5-one). The IUPAC name for the keto tautomer is 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one[3]. The predominant form depends on the solvent, pH, and physical state (solid vs. solution), which has profound implications for its reactivity, solubility, and interaction with biological targets. Understanding this tautomerism is fundamental to its application.

Molecular Structure and Identification

The foundational characteristics of a compound are its structure and identifiers, which ensure traceability and reproducibility in research and development.

Compound Identification

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | [4] |

| Keto Tautomer IUPAC | 2-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | [3] |

| CAS Number | 122431-37-2 | [4][5][6][7] |

| Molecular Formula | C₅H₅F₃N₂O | [4][8][9] |

| Molecular Weight | 166.10 g/mol | [3][7] |

| SMILES | CN1N=C(C=C1O)C(F)(F)F | [4] |

| InChIKey | UGVAQFVQIHNCJV-UHFFFAOYSA-N | [4] |

Tautomeric Equilibrium

The keto-enol tautomerism is a central feature of this molecule. The equilibrium between the aromatic alcohol (enol) and the non-aromatic ketone (keto) forms dictates its chemical behavior. The electron-withdrawing nature of the CF₃ group significantly influences the acidity of the proton involved in this equilibrium.

Core Physicochemical Properties

The bulk properties of a compound are critical for process chemistry, formulation development, and predicting its environmental and biological fate.

| Property | Value | Experimental Context | Source(s) |

| Appearance | Light yellow crystalline powder or needles | Solid at Standard Temperature and Pressure (STP) | [10] |

| Melting Point | 177 - 179 °C | Standard analytical measurement | [5][6][9] |

| Boiling Point | 224.4 °C | at 760 mmHg (Predicted) | [6][9] |

| Density | ~1.5 g/cm³ | (Predicted) | [6] |

| LogP (Octanol/Water) | 0.8 | Computationally derived, indicates moderate lipophilicity | [3] |

Crystal Structure

In the solid state, this compound exists as a monoclinic crystal with the space group P 1 21/c 1[3]. X-ray crystallography data reveals that molecules in the crystal lattice are linked by O—H⋯N hydrogen bonds, forming chains. This intermolecular hydrogen bonding is a key contributor to its relatively high melting point of 177-179 °C, as significant thermal energy is required to overcome these forces[3].

Ionization and Acidity (pKa)

While an experimentally determined pKa is not available in the cited literature, the hydroxyl group on the pyrazole ring is acidic. The acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. A predicted pKa for the structurally similar 1-methyl-3-trifluoromethyl-2-pyrazolin-5-one is approximately 0.58, indicating it is a strong acid[11]. This acidity is a critical parameter, as the ionization state of the molecule governs its solubility in aqueous media, its ability to cross biological membranes, and its binding interactions with protein targets.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control.

-

Nuclear Magnetic Resonance (NMR): While specific spectra for the free alcohol are not publicly available, spectra for derivatives like the 2,4-dichlorobenzenesulfonate ester have been reported, confirming the underlying pyrazole structure[12]. For quality control during synthesis, ¹H NMR would confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm) and the pyrazole ring proton. ¹⁹F NMR is particularly useful, showing a singlet for the CF₃ group, which is highly sensitive to the electronic environment, making it an excellent tool for purity assessment.

-

Infrared (IR) Spectroscopy: An IR spectrum would be characterized by a broad O-H stretching band around 3200-3400 cm⁻¹ in the enol form, and a sharp C=O stretch around 1700 cm⁻¹ in the keto form.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z 166, with characteristic fragmentation patterns involving the loss of the CF₃ group.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the determination of these key properties must follow robust, verifiable protocols.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. A sharp endotherm at the melting point provides a highly accurate value.

-

Methodology:

-

Calibrate the DSC instrument using certified indium and zinc standards.

-

Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to ~200 °C.

-

Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.

-

-

Trustworthiness: This method is superior to capillary methods as it is less operator-dependent and provides thermodynamic data (enthalpy of fusion) in addition to the melting temperature.

Protocol: Determination of LogP by HPLC

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with its octanol-water partition coefficient. It is a rapid and reliable alternative to the traditional shake-flask method.

-

Methodology:

-

Prepare a mobile phase of acetonitrile and water.

-

Create a calibration curve using a series of standards with known LogP values.

-

Dissolve the test compound in the mobile phase.

-

Inject the sample onto a C18 column and perform a gradient or isocratic elution.

-

Record the retention time (t_R).

-

Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

-

-

Causality: The choice of a C18 column is critical as its nonpolar stationary phase mimics the lipophilic environment of n-octanol, causing more lipophilic compounds to be retained longer.

Conclusion

The physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are dictated by a synergistic interplay between its aromatic core, acidic hydroxyl group, and the powerful electron-withdrawing CF₃ substituent. Its high melting point is a direct consequence of strong intermolecular hydrogen bonding, while its acidity and lipophilicity are key predictors of its behavior in biological and environmental systems. The experimental protocols outlined provide a robust framework for the validation of these critical parameters, ensuring data integrity for researchers in drug development and agrochemical science.

References

-

Chemsrc. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved January 3, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Retrieved January 3, 2026, from [Link]

-

Quzhou Kaiwo Chemical Co.,Ltd. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved January 3, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1238616, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved January 3, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606540, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved January 3, 2026, from [Link].

-

SpectraBase. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazol-5-ol, 2,4-dichlorobenzenesulfonate. Retrieved January 3, 2026, from [Link].

-

Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved January 3, 2026, from [Link].

-

MOLBASE. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved January 3, 2026, from [Link].

Sources

- 1. Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [smolecule.com]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]

- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]

- 7. 5-ヒドロキシ-1-メチル-3-(トリフルオロメチル)ピラゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 122431-37-2 - Quzhou Kaiwo Chemical Co.,Ltd. [kaiwochemical.com]

- 9. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]

- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol|122431-37-2 - MOLBASE Encyclopedia [m.molbase.com]

- 11. 1-METHYL-3-TRIFLUOROMETHYL-2-PYRAZOLIN-5-ONE | 1481-02-3 [amp.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Structural Analogs of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol core is a privileged scaffold in modern medicinal and agricultural chemistry. Its unique combination of a methylated pyrazole ring, a metabolically stable trifluoromethyl group, and a reactive hydroxyl functionality provides a versatile platform for the development of potent and selective modulators of various biological targets. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs derived from this core. We will delve into three key areas where these analogs have demonstrated significant impact: as very-long-chain fatty acid elongase (VLCFAE) inhibitors for herbicidal applications, as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapies, and as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anti-cancer treatments. This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental insights to facilitate further innovation in this promising chemical space.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The core structure, this compound, possesses several key features that make it an attractive starting point for chemical library synthesis. The pyrazole ring is a bioisostere for other aromatic systems and is found in numerous approved drugs.[1] The methyl group at the N1 position often enhances binding to biological targets and improves pharmacokinetic properties. The trifluoromethyl group at the C5 position is a crucial substituent known to increase metabolic stability, lipophilicity, and binding affinity through various non-covalent interactions.[2][3] The hydroxyl group at the C3 position provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

Synthesis of the Core Scaffold

A practical and high-yielding one-step synthesis for a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[4][5] The desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (which is the tautomeric form of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one) can be prepared with high selectivity through the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[6][7] The reaction conditions can be optimized to favor the desired regioisomer.

Application in Agriculture: Herbicidal Analogs as VLCFA Inhibitors

One of the most significant applications of this compound analogs is in the development of pre-emergence herbicides. The commercial herbicide Pyroxasulfone is a prime example.

Pyroxasulfone: A Case Study

Pyroxasulfone is a potent herbicide that controls a broad spectrum of annual grasses and some broadleaf weeds at low application rates.[6][8] Its chemical structure is 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylsulfonyl]-4,5-dihydro-5,5-dimethylisoxazole.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Pyroxasulfone and its analogs act by inhibiting very-long-chain fatty acid elongases (VLCFAEs), enzymes critical for the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[4][9] These VLCFAs are essential components of various cellular structures, including cuticular waxes and membranes. Inhibition of VLCFAEs disrupts seedling growth, particularly shoot elongation, leading to the death of susceptible weeds before or shortly after emergence.[5][9] This mode of action classifies Pyroxasulfone in the Herbicide Resistance Action Committee (HRAC) Group K3.[4]

Structure-Activity Relationship (SAR) for Herbicidal Activity

While detailed SAR studies on a wide range of Pyroxasulfone analogs are often proprietary, some general principles can be inferred:

-

Pyrazole Core: The this compound core is essential for activity.

-

Substitution at C4: The C4 position of the pyrazole ring is a key point for derivatization. In Pyroxasulfone, a methylsulfonyl group connects to the isoxazole ring. Modifications in the linker and the heterocyclic ring system can significantly impact herbicidal potency and spectrum.

-

Substitution at C3-OH: The hydroxyl group is derivatized, in the case of Pyroxasulfone, with a difluoromethyl ether. This modification is likely crucial for optimizing the physicochemical properties for soil mobility and uptake by emerging weeds.

-

N1-Methyl Group: The methyl group at the N1 position is generally important for maintaining high activity.

Synthetic Workflow for Pyroxasulfone Analogs

The synthesis of Pyroxasulfone analogs typically involves the initial functionalization of the this compound core.

Application in Medicine: Anti-inflammatory Analogs as COX-2 Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. The selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib is a prominent example of a drug featuring a trifluoromethyl-substituted pyrazole ring.

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Analogs of this compound can be designed to selectively bind to the active site of COX-2.[10][11]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of Celecoxib and other pyrazole-based COX-2 inhibitors has provided significant insights into the SAR of this class of compounds:

-

1,5-Diaryl Substitution: A 1,5-diaryl substitution pattern on the pyrazole ring is a common feature of potent and selective COX-2 inhibitors.[10]

-

Sulfonamide Moiety: A sulfonamide or a similar acidic group on one of the aryl rings is crucial for binding to a specific hydrophilic pocket in the COX-2 active site, contributing to selectivity over COX-1.[10]

-

Trifluoromethyl Group: The trifluoromethyl group at the C3 or C5 position of the pyrazole often enhances potency and metabolic stability.[1][10]

-

N1-Aryl Substituent: The nature of the aryl group at the N1 position can be varied to modulate potency, selectivity, and pharmacokinetic properties.

| Compound | R1 (at N1) | R5 (at C5) | COX-2 IC50 (µM) | Reference |

| Celecoxib | 4-sulfamoylphenyl | 4-methylphenyl | 0.04 | [10] |

| Analog 1 | 4-sulfamoylphenyl | Phenyl | 0.15 | [10] |

| Analog 2 | 4-aminophenyl | 4-methylphenyl | >10 | [10] |

Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole Analog

This protocol describes a general procedure for the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole analog, a key intermediate for COX-2 inhibitors.

-

Synthesis of the 1,3-diketone: To a solution of an appropriate acetophenone (1.0 eq) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add ethyl trifluoroacetate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 1,3-diketone by column chromatography.

-

Cyclization to form the pyrazole: Dissolve the purified 1,3-diketone (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. After cooling, the product may precipitate. If not, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield the 1,5-diaryl-3-(trifluoromethyl)pyrazole.

Application in Oncology: Anticancer Analogs as VEGFR-2 Inhibitors

The this compound scaffold has also emerged as a valuable component in the design of potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for the treatment of cancer. Acrizanib is a notable example of a VEGFR-2 inhibitor incorporating this pyrazole moiety.[11][12]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[13][14] In many cancers, tumor growth and metastasis are dependent on angiogenesis. By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, analogs derived from the this compound core can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.[13][15]

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition

The development of Acrizanib and other pyrazole-based VEGFR-2 inhibitors has revealed key SAR insights:

-

Pyrazole as a Hinge-Binding Motif: The pyrazole ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[13]

-

N1-Methyl and C5-CF3 Groups: The N1-methyl and C5-trifluoromethyl groups are often important for optimizing potency and pharmacokinetic properties.[11]

-

Derivatization at C3-OH: The hydroxyl group at the C3 position is typically derivatized to connect to other parts of the inhibitor that occupy different pockets of the ATP-binding site. In Acrizanib, this is an amide linkage to an indole core.[11][12]

-

Overall Molecular Conformation: The overall three-dimensional shape of the molecule is critical for fitting into the complex topography of the VEGFR-2 active site.

| Compound | Modification at C3-OH | VEGFR-2 IC50 (nM) | Reference |

| Acrizanib | Amide linkage to 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide | <10 | [11] |

| Analog 3 | Simple amide | >1000 | Inferred from general kinase inhibitor SAR |

| Analog 4 | Ether linkage | Potency varies | Inferred from general kinase inhibitor SAR |

Experimental Protocol: Synthesis of an N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)amide Analog

This protocol outlines a general method for the synthesis of an amide analog, a common structural motif in pyrazole-based kinase inhibitors.

-

Synthesis of 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole: This intermediate can be synthesized from this compound through a multi-step process involving conversion of the hydroxyl group to a leaving group (e.g., tosylate or chloride) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine).

-

Amide Coupling: To a solution of 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the discovery of novel bioactive molecules. The versatility of its functionalization allows for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on:

-

Exploration of New Biological Targets: Expanding the application of these analogs to other enzyme families and receptor systems.

-

Development of More Selective Inhibitors: Fine-tuning the substituents to achieve even greater selectivity for the target of interest, thereby reducing off-target effects and improving safety profiles.

-

Application of Novel Synthetic Methodologies: Employing new synthetic techniques to access a wider diversity of structural analogs in an efficient and sustainable manner.

References

-

Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Pyroxasulfone. Wikipedia. Available at: [Link]

-

Tanetani, Y., et al. (2009). Action mechanism of a novel herbicide, pyroxasulfone. Pesticide Biochemistry and Physiology, 95(1), 47-55. Available at: [Link]

- Anonymous. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

-

Anonymous. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

-

Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53037-53073. Available at: [Link]

-

Anonymous. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. Available at: [Link]

-

Mainolfi, N., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(6), 713-717. Available at: [Link]

-

Anonymous. (n.d.). Leveraging 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Pharmaceutical Synthesis. Soest.com. Available at: [Link]

-

Anonymous. (n.d.). 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. Available at: [Link]

-

Anonymous. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. Available at: [Link]

- Anonymous. (n.d.). N-alkylation method of pyrazole. Google Patents.

-

El-Damasy, A. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6246. Available at: [Link]

-

Abdel-Halim, M., et al. (2018). Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ). RSC Medicinal Chemistry, 9(10), 1367-1377. Available at: [Link]

- Anonymous. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Google Patents.

- Lee, C. H., et al. (1990). A convenient synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Journal of Heterocyclic Chemistry, 27(2), 243-245.

-

Anonymous. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. Available at: [Link]

-

Anonymous. (n.d.). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. European Patent Office. Available at: [Link]

-

Anonymous. (n.d.). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers. Available at: [Link]

-

Anonymous. (n.d.). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications. Available at: [Link]

-

Anonymous. (n.d.). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. ScienceDirect. Available at: [Link]

-

Anonymous. (n.d.). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). ResearchGate. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]

- 15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Pyrazoles

The pyrazole ring is a cornerstone heterocyclic motif in medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activities.[1] When this privileged scaffold is functionalized with a trifluoromethyl (CF3) group, its therapeutic potential is significantly amplified. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a molecule's binding affinity, cell permeability, and pharmacokinetic profile.[2][3] This synergy has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and numerous other candidates in clinical development.[4]

However, the synthesis of trifluoromethyl-substituted pyrazoles is not without its challenges. The primary obstacle for synthetic chemists is controlling the regioselectivity of the final product. Depending on the precursors and reaction conditions, the CF3 group can be directed to different positions on the pyrazole ring, leading to distinct regioisomers with potentially different biological activities. This guide provides a comprehensive overview of the core synthetic strategies, offering field-proven insights into methodologies that maximize yield and achieve precise regiochemical control.

Part 1: The Classic Approach—Cyclocondensation of β-Diketones

The most established method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This approach is robust and widely used for its operational simplicity.

Causality and Mechanistic Insight

The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-diketone, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the aromatic pyrazole ring. When an unsymmetrical trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-aryl-butane-1,3-dione) reacts with a substituted hydrazine, two competing reaction pathways exist, potentially leading to a mixture of regioisomers (3-CF3- and 5-CF3-pyrazoles). The electronic nature of the diketone's substituents and the steric hindrance of the hydrazine determine the initial site of attack and, consequently, the final product ratio.

Diagram: Knorr Cyclocondensation Pathway

Caption: Competing pathways in the Knorr synthesis of trifluoromethyl-pyrazoles.

Expertise in Action: Controlling Regioselectivity with Fluorinated Alcohols

A significant breakthrough in controlling the regioselectivity of this reaction involves the strategic use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] These solvents, through hydrogen bonding, preferentially activate the carbonyl group adjacent to the trifluoromethyl moiety, making it more electrophilic. This directs the initial nucleophilic attack of the hydrazine to this position, favoring the formation of the therapeutically relevant 3-trifluoromethylpyrazole isomer.[7]

Protocol 1: Regioselective Synthesis using HFIP

This protocol is adapted from the methodology developed for the synthesis of fluorinated Tebufenpyrad analogs.[7]

-

Reaction Setup: To a solution of the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, ~0.2 M), add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

-

Work-up: Upon completion, remove the HFIP solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 3-trifluoromethylpyrazole regioisomer.

Data Presentation: Solvent Effect on Regioselectivity

| Entry | Diketone Substituent (R) | Hydrazine | Solvent | Ratio (3-CF3 : 5-CF3) | Yield (%) | Reference |

| 1 | 4-Chlorophenyl | Methylhydrazine | EtOH | 55 : 45 | 95 | [7] |

| 2 | 4-Chlorophenyl | Methylhydrazine | TFE | 85 : 15 | 98 | [7] |

| 3 | 4-Chlorophenyl | Methylhydrazine | HFIP | 97 : 3 | 99 | [7] |

| 4 | 2-Furyl | Methylhydrazine | EtOH | 10 : 90 | 95 | |

| 5 | 2-Furyl | Methylhydrazine | HFIP | >99 : 1 | 98 |

Part 2: The Power of [3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions offer a powerful and often highly regioselective alternative for constructing the pyrazole core.[8] This strategy involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a double or triple bond.[9]

Causality and Mechanistic Insight

The regioselectivity in these reactions is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. For the synthesis of 3-trifluoromethylpyrazoles, trifluoroacetonitrile imines are particularly effective 1,3-dipoles. These are typically generated in situ from trifluoroacetohydrazonoyl bromides in the presence of a base.[8][10] The subsequent cycloaddition with an alkene (like a chalcone) produces a pyrazoline intermediate, which is then aromatized via oxidation to the final pyrazole.[10]

Diagram: [3+2] Cycloaddition Workflow

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

Protocol 2: Synthesis via Nitrile Imine Cycloaddition and Oxidation

This protocol is based on a method for synthesizing polyfunctionalized 3-trifluoromethylpyrazoles.[8][10]

-

Cycloaddition: In a round-bottom flask, dissolve the chalcone (1.0 eq) and the N-aryltrifluoroacetohydrazonoyl bromide (1.2 eq) in a suitable solvent like toluene. Add triethylamine (Et3N, 1.5 eq) and stir the mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

-

Isolation of Intermediate: Filter the triethylammonium bromide salt and concentrate the filtrate under reduced pressure. The crude product, a 5-acyl-pyrazoline, can be purified by chromatography or used directly in the next step.

-

Oxidative Aromatization: Dissolve the crude pyrazoline intermediate in a solvent such as dimethyl sulfoxide (DMSO). Add an oxidizing agent, like activated manganese dioxide (MnO2, 5.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove MnO2, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the fully substituted 3-trifluoromethylpyrazole.

Part 3: Efficient Assembly via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a final product, incorporating substantial parts of all starting materials. This strategy offers significant advantages in terms of step economy and operational simplicity.

Causality and Mechanistic Insight

A notable MCR for 3-trifluoromethylpyrazoles involves the reaction of an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[4] The reaction is believed to proceed through the initial formation of a tosylhydrazone from the aldehyde and tosyl hydrazide. In the presence of a specific base like DBU, this intermediate eliminates tosylsulfinic acid to generate a transient diazo compound. This diazo compound then undergoes a [3+2] cycloaddition with BTP, followed by a series of hydrogen transfers and elimination of HBr to yield the aromatic pyrazole. The choice of base is critical; DBU was found to be uniquely effective in promoting the desired pathway.[4]

Diagram: Logic Flow of the Three-Component Synthesis

Caption: Logical flow for the three-component synthesis of 3-CF3 pyrazoles.

Protocol 3: Three-Component Synthesis of 3-Trifluoromethylpyrazoles

This protocol is adapted from a general method for the regioselective synthesis of 3-trifluoromethylpyrazoles.[4]

-

Reaction Setup: To a flask containing a magnetic stir bar, add the aldehyde (1.0 eq), tosyl hydrazide (1.05 eq), and 2-bromo-3,3,3-trifluoropropene (BTP, 1.5 eq).

-

Solvent and Base: Add acetonitrile (MeCN) as the solvent, followed by the slow addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1,5-disubstituted-3-trifluoromethylpyrazole.

Data Presentation: Substrate Scope for MCR

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | 4-Methylbenzaldehyde | 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 85 | [4] |

| 2 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 81 | [4] |

| 3 | 4-Bromobenzaldehyde | 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole | 78 | [4] |

| 4 | 2-Naphthaldehyde | 1-(naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 88 | [4] |

| 5 | Cinnamaldehyde | 1-styryl-3-(trifluoromethyl)-1H-pyrazole* | 65 | [4] |

| Note: The reaction described forms 1,5-disubstituted pyrazoles, but the core principle demonstrates a powerful MCR approach to the 3-CF3 pyrazole scaffold. |

Conclusion and Future Outlook

The synthesis of trifluoromethyl-substituted pyrazoles is a dynamic field of research, driven by their immense value in drug discovery and development. While classical cyclocondensation methods remain relevant, modern strategies focusing on [3+2] cycloadditions and multicomponent reactions provide superior control over regioselectivity and offer greater efficiency. The key to success lies in understanding the underlying reaction mechanisms and making informed choices about starting materials, catalysts, and reaction conditions. As our understanding of organofluorine chemistry deepens, we can anticipate the emergence of even more sophisticated and sustainable methods—such as late-stage C-H trifluoromethylation or novel catalytic cycles—to construct these vital molecular scaffolds, further empowering the development of next-generation therapeutics and agrochemicals.

References

-

Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2446-2451. [Link]

-

Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

-

Kallam, R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 8(40), 22430-22436. [Link]

-

Garlyauskayte, R. Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. [Link]

-

Wang, X., et al. (2020). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry, 18(3), 459-463. [Link]

-

Abdellatif, K. R. A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7235-7253. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

-

Coldwell, M. J., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters, 14(24), 6166-6169. [Link]

-

Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1538-1546. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

-

Beaver, M. G., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Some representative examples of commercial trifluoromethyl pyrazoles. [Link]

-

Synfacts. (2021). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Synfacts, 17(02), 0148. [Link]

-

Kallam, R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. [Link]

-

Hu, D., et al. (2019). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 17(4), 800-804. [Link]

-

Abdelhaleem, E. F., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Medicinal Chemistry, 18(8), 903-914. [Link]

-

ResearchGate. (n.d.). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. [Link]

-

ResearchGate. (n.d.). Synthesis of Celecoxib Analogues. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Synthesis of salicylic acid analogues of celecoxib. [Link]

-

Organic Chemistry Portal. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Chemistry Highlights. [Link]

-

Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications, 50(33), 4361-4363. [Link]

-

El-Gamal, M. I., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. National Institutes of Health. [Link]

-

Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1184-1234. [Link]

-

The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. (n.d.). LinkedIn. [Link]

-

Chen, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1209. [Link]

-

Yang, S., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

-

ResearchGate. (n.d.). Yields, isomer ratio, and reaction conditions for cyclocondensation.... [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethyl containing pyrazole derivatives (3a–u). [Link]

-

Coldwell, M. J., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters, 14(24), 6166-6169. [Link]

-

Wu, G., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances, 9(56), 32837-32841. [Link]

-

Davydenko, A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

-

Wang, C., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the current absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a practical whitepaper for researchers. It offers a detailed exploration of the theoretical underpinnings of solubility for pyrazole derivatives, alongside robust, step-by-step protocols for both kinetic and thermodynamic solubility determination. By equipping scientists with these methodologies, this guide aims to empower research and development teams to generate reliable solubility data, a critical parameter in drug discovery and formulation development.

Introduction: The Critical Role of Solubility in Compound Advancement

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from discovery to a viable therapeutic or commercial product.[1][2] For a compound like this compound, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility is a primary contributor to low bioavailability of orally administered drugs.[1]

-

Assay Reliability: Undissolved compound can lead to inaccurate and unreliable results in in-vitro biological assays.[2][3]

-

Formulation Development: Knowledge of a compound's solubility in various solvents is essential for developing effective and stable formulations.[4]

The pyrazole scaffold is a common feature in many active pharmaceutical ingredients.[5][6] However, the solubility of pyrazole derivatives can be complex, influenced by a variety of structural and environmental factors.[7][8]

Physicochemical Properties and Predicted Solubility Behavior of this compound

Table 1: Physicochemical Properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Isomer)

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃N₂O | PubChem[9] |

| Molecular Weight | 166.10 g/mol | PubChem[9] |

| Melting Point | 177-179 °C | ChemicalBook[10] |

| XLogP3-AA | 0.8 | PubChem[9] |

| Hydrogen Bond Donors | 1 | PubChem[9] |

| Hydrogen Bond Acceptors | 3 | PubChem[9] |

The presence of a trifluoromethyl group, a methyl group, and a hydroxyl group on the pyrazole ring will dictate its solubility profile. The trifluoromethyl group is strongly electron-withdrawing and can decrease aqueous solubility due to its hydrophobic nature. Conversely, the hydroxyl group can participate in hydrogen bonding, which may enhance solubility in polar solvents.[5][7] The pyrazole ring itself can engage in hydrogen bonding.[7]

Based on these structural features, it is anticipated that this compound will exhibit:

-

Limited aqueous solubility: The hydrophobic trifluoromethyl group is likely to be a dominant factor.

-

Increased solubility in organic polar solvents: Solvents like ethanol, methanol, and acetone are expected to be more effective at solvating the molecule than water.[8]

-

Temperature-dependent solubility: As with most organic compounds, solubility is expected to increase with temperature.[7][8]

-

pH-dependent aqueous solubility: The acidic proton of the hydroxyl group and the basic nitrogen atoms of the pyrazole ring suggest that the compound's ionization state, and therefore its aqueous solubility, will be influenced by pH.[11]

Experimental Determination of Solubility: A Methodological Guide

Given the lack of pre-existing data, the following section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement of how much of a compound, initially dissolved in an organic solvent like DMSO, will stay in an aqueous solution under specific conditions. It's a rapid assessment often used in the early stages of drug discovery.[2][4][12][13][14]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period. This is a more time-consuming but accurate measurement, critical for later-stage development and formulation.[2][3][4][15]

Experimental Workflow Overview

The general workflow for determining the solubility of a novel compound involves several key stages, from initial qualitative assessment to quantitative analysis.

Caption: General workflow for solubility determination.

Protocol for Kinetic Solubility Determination

This protocol is adapted for a high-throughput format using a plate-based nephelometric or UV-spectrophotometric method.[12][16]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom for UV, black for nephelometry)

-

Multichannel pipettes

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. For a standard curve, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a nominal compound concentration of 200 µM. The final DMSO concentration should be 2%.[13]

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[3][16]

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates precipitation of the compound.[3][16]

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Alternatively, filter the solution using a solubility filter plate.[3][12]

-

-

Data Analysis: Determine the concentration of the compound in solution by comparing the readings to a standard curve. The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[17][18]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (UV or MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[4][15][17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same solvent must be prepared for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from at least three replicate experiments.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| PBS, pH 7.4 | 25 | Kinetic | ||

| PBS, pH 7.4 | 25 | Thermodynamic | ||

| Water | 25 | Thermodynamic | ||

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | ||

| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | ||

| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic |

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and practical methodologies for its determination. By implementing the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance promising compounds through the drug discovery and development pipeline. A thorough understanding of a compound's solubility characteristics is not merely an academic exercise but a fundamental prerequisite for successful pharmaceutical innovation.

References

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-methylpyrazole | Solubility of Things. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole - Solubility of Things. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on biowaiver. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 209, 112933. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Characterization of Trifluoromethylated Pyrazolones: A Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and its Regioisomer

This technical guide provides a detailed exploration of the spectroscopic characterization of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. It is important to note that comprehensive spectroscopic data for this specific regioisomer is not extensively available in public-domain literature. However, its closely related isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2), is more widely reported.[1][2][3][4][5][6][7][8][9] This guide will leverage the available data for the 3-CF3 isomer as a comparative framework to elucidate the expected spectroscopic features of the 5-CF3 target compound. Understanding the subtle yet significant differences in their spectra is crucial for researchers in medicinal and agricultural chemistry, where trifluoromethylated pyrazoles are valuable building blocks.[5][8][10][11][12]

Molecular Structure and its Influence on Spectroscopy

The isomeric placement of the trifluoromethyl group profoundly influences the electronic environment of the pyrazole ring, leading to distinct spectroscopic signatures. The strong electron-withdrawing nature of the CF3 group affects the chemical shifts in NMR spectroscopy, vibrational frequencies in IR spectroscopy, and fragmentation patterns in mass spectrometry.[12]

Below is a diagram illustrating the workflow for the spectroscopic analysis and differentiation of the two isomers.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unequivocally distinguishing between the two isomers. While specific experimental data for this compound is scarce, we can predict the expected chemical shifts based on fundamental principles and comparison with the 3-CF3 isomer.

Predicted ¹H NMR Spectra

| Proton | Expected Chemical Shift (ppm) for this compound | Rationale |

| N-CH₃ | ~3.6 - 3.8 | The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. |

| C4-H | ~5.8 - 6.2 | This proton is on a double bond within the heterocyclic ring and is expected to appear in this region. |

| OH | Broad singlet, variable | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will exchange with D₂O. |

Predicted ¹³C NMR Spectra

| Carbon | Expected Chemical Shift (ppm) for this compound | Rationale |

| N-CH₃ | ~35 - 40 | Typical range for a methyl group attached to a nitrogen in a heterocyclic system. |

| C4 | ~90 - 95 | This carbon is adjacent to a carbon bearing a hydroxyl group. |

| C5 | ~140 - 145 (quartet) | This carbon is directly attached to the electron-withdrawing CF₃ group, leading to a downfield shift and coupling with the fluorine atoms. |

| C3 | ~155 - 160 | This carbon is attached to the hydroxyl group. |

| CF₃ | ~120 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a singlet for the CF₃ group, likely in the range of -60 to -70 ppm, using CFCl₃ as a reference.

Key Differentiators from the 3-CF₃ Isomer:

The primary distinction in the NMR spectra of the two isomers will arise from the different positions of the CF₃ group and its influence on the adjacent atoms. For the 3-CF₃ isomer, the C3 carbon would show the characteristic quartet due to coupling with the fluorine atoms, while the C5 carbon would be a singlet at a different chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference IR spectrum for the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-one tautomer.[2]

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | O-H stretch (H-bonded) | Broad, Strong |

| 3100 - 3000 | C-H stretch (aromatic and methyl) | Medium |

| 1650 - 1550 | C=O stretch (amide/keto form) | Strong |

| 1600 - 1450 | C=C and C=N stretching | Medium to Strong |

| 1350 - 1100 | C-F stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of C₅H₅F₃N₂O is 166.10 g/mol .[2][6] The NIST WebBook shows the electron ionization mass spectrum for the 3-CF₃ isomer.[2]

Expected Fragmentation Pattern